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Compound of Interest

Compound Name: Dihydroisopimaric acid

Cat. No.: B11928664

Get Quote

Executive Summary & Chemical Profile
Isopimaric Acid (IPA) is a naturally occurring pimarane diterpene distinguished by a vinyl group

at the C15 position. Dihydroisopimaric Acid (DHPA), typically referring to 15,16-

dihydroisopimaric acid, is the saturated analogue where the vinyl group is reduced to an

ethyl group.

While both compounds share the tricyclic pimarane skeleton, the saturation of the C15-C16

double bond in DHPA significantly alters its steric and electronic properties. This structural

modification impacts receptor binding affinity, particularly in Large-Conductance Ca²⁺-Activated

K⁺ (BK) channels, and influences metabolic stability.
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Feature Isopimaric Acid (IPA)
Dihydroisopimaric Acid
(DHPA)

CAS Number 5835-26-7 5673-36-9 (15,16-dihydro)

Molecular Formula C₂₀H₃₀O₂ C₂₀H₃₂O₂

Molecular Weight 302.45 g/mol 304.47 g/mol

Key Structural Motif
Vinyl group at C15 (Rigid, π-

electron rich)

Ethyl group at C15 (Flexible,

saturated)

Lipophilicity (LogP) ~5.8 (High) ~6.1 (Very High)

Primary Bioactivity
BK Channel Opener,

Antibacterial (MRSA)

BK Channel Modulator,

Synthetic Scaffold

Stability
Susceptible to oxidation at

vinyl group
Enhanced oxidative stability

Comparative Bioactivity Analysis
A. Ion Channel Modulation (BK Channels)
The most significant pharmacological application of these diterpenes is their ability to act as BK

Channel Openers. BK channels (Big Potassium, KCa1.1) regulate neuronal excitability and

smooth muscle tone.[1]

Isopimaric Acid (IPA):

Mechanism: IPA acts as a potent opener by interacting with the S6/RCK linker of the BK

channel α-subunit. It shifts the voltage dependence of activation (V1/2) to more negative

potentials, effectively increasing the open probability (

) at physiological voltages.

Performance: Demonstrates high efficacy in hyperpolarizing membranes in

cardiomyocytes and smooth muscle cells. It is considered a "prototype" pimarane

modulator.

Dihydroisopimaric Acid (DHPA):
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Mechanism: Retains the core pimarane pharmacophore required for channel binding.

However, the conversion of the rigid vinyl group to a flexible ethyl group alters the "fit"

within the hydrophobic pocket of the channel gating ring.

Performance: DHPA is active but often exhibits altered kinetics compared to IPA. The

saturation increases lipophilicity, potentially altering membrane residence time, but the

loss of the π-system at C15 can reduce specific binding interactions required for maximal

potency.

B. Antimicrobial Efficacy
Both compounds exhibit activity against Gram-positive bacteria, but IPA generally

demonstrates superior potency due to the reactivity of the vinyl moiety.

Target Spectrum:Staphylococcus aureus (including MRSA), Enterococcus faecalis, and

Staphylococcus epidermidis.[2]

Potency Data (MIC):

IPA: MIC values typically range from 32–64 µg/mL against MDR strains of S. aureus.

DHPA: Often shows slightly higher MIC values (lower potency) or is used as a stable

scaffold for derivatization (e.g., into acyl-thiourea derivatives) to enhance activity. The lack

of the vinyl group reduces its ability to disrupt bacterial membrane integrity or interact with

specific bacterial efflux pumps (e.g., NorA).

C. Cytotoxicity & Safety
IPA: Exhibits moderate cytotoxicity against certain cancer lines (e.g., HL-60, MCF-7), which

overlaps with its therapeutic window.

DHPA: The hydrogenated form is often investigated to improve the safety profile. By

removing the reactive double bond, DHPA reduces the formation of reactive epoxide

metabolites in vivo, potentially offering a better safety margin for chronic applications.

Mechanism of Action: BK Channel Activation
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The following diagram illustrates the signal transduction pathway utilized by IPA and DHPA to

open BK channels.
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Figure 1: Signal transduction pathway for BK channel activation by pimarane diterpenes. Both

IPA and DHPA target the S6/RCK linker region, facilitating pore opening and membrane

hyperpolarization.

Experimental Protocols
To validate the comparative bioactivity, the following standardized protocols are recommended.

Protocol A: BK Channel Patch-Clamp Assay
Objective: Quantify the shift in voltage dependence of activation (

) induced by IPA vs. DHPA.

Cell Preparation: Use HEK293 cells transiently transfected with hSlo1 (KCa1.1) α-subunits.

[3][4]

Solutions:

Pipette (Intracellular): 140 mM KCl, 10 mM HEPES, 5 mM EGTA, varying free Ca²⁺ (e.g.,

0, 300 nM, 10 µM) adjusted with CaCl₂. pH 7.2.

Bath (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES.

pH 7.4.
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Recording: Establish Inside-Out or Whole-Cell configuration.

Application:

Perfuse control solution to establish baseline currents.

Apply 10 µM Isopimaric Acid (dissolved in DMSO, final DMSO < 0.1%). Record for 2 mins.

Washout (5 mins).

Apply 10 µM Dihydroisopimaric Acid. Record for 2 mins.

Analysis: Fit conductance-voltage (G-V) curves using the Boltzmann equation.

Metric: Calculate

(Shift in half-maximal activation voltage). A larger negative shift indicates a more potent
opener.

Protocol B: Minimum Inhibitory Concentration (MIC)
Assay
Objective: Compare antibacterial potency against MRSA.[5]

Strain:Staphylococcus aureus (ATCC 43300 - MRSA).

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

Compound Prep: Prepare serial dilutions of IPA and DHPA in DMSO (Range: 0.5 – 128

µg/mL).

Inoculation: Adjust bacterial suspension to

CFU/mL.

Incubation: Add 100 µL inoculum to 100 µL compound solution in 96-well plates. Incubate at

37°C for 18–24 hours.

Readout: Determine MIC as the lowest concentration with no visible growth.
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Note: Use Reserpine (20 µg/mL) in parallel wells to check for efflux pump inhibition

synergy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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